molecular formula C11H13NO4 B8695618 (S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE

(S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE

Cat. No.: B8695618
M. Wt: 223.22 g/mol
InChI Key: MBSIOZVFOWKTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE is a chemical compound with a unique structure that includes a hydroxyphenyl group and a methoxymethyl group attached to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE typically involves the reaction of 4-hydroxybenzaldehyde with methoxymethylamine to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as an acid catalyst, to form the oxazolidinone ring. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards for commercial use.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The oxazolidinone ring can be reduced to form amines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

(S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE involves its interaction with specific molecular targets. For example, as an antimicrobial agent, it may inhibit protein synthesis by binding to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex. This action disrupts bacterial protein synthesis, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: Another oxazolidinone with potent antimicrobial activity.

    Tedizolid: A newer oxazolidinone with improved safety and efficacy profiles.

Uniqueness

(S)-3-(4-HYDROXYPHENYL)-5-(METHOXYMETHYL)-2-OXAZOLIDINONE is unique due to its specific structural features, such as the hydroxyphenyl and methoxymethyl groups, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones like linezolid and tedizolid.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-5-(methoxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO4/c1-15-7-10-6-12(11(14)16-10)8-2-4-9(13)5-3-8/h2-5,10,13H,6-7H2,1H3

InChI Key

MBSIOZVFOWKTIH-UHFFFAOYSA-N

Canonical SMILES

COCC1CN(C(=O)O1)C2=CC=C(C=C2)O

Origin of Product

United States

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